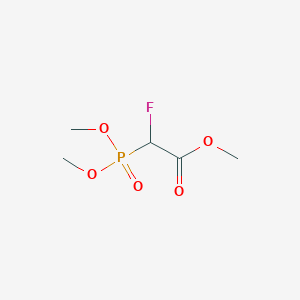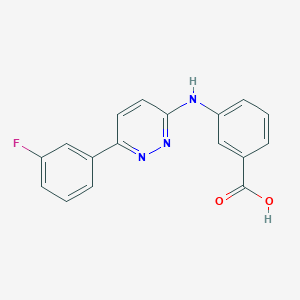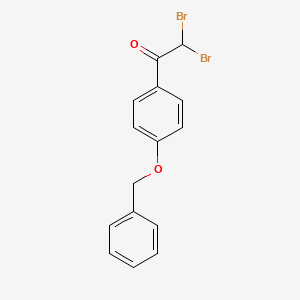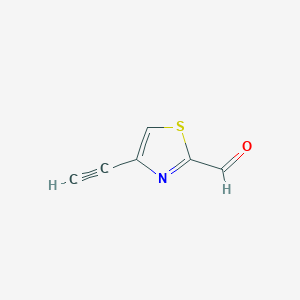
Methyl 6-(3-Chlorophenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3-Chlorophenyl)nicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a 3-chlorophenyl substituent at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-Chlorophenyl)nicotinate typically involves the esterification of 6-(3-chlorophenyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(3-Chlorophenyl)nicotinic acid+MethanolCatalystMethyl 6-(3-Chlorophenyl)nicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(3-Chlorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6-(3-Chlorophenyl)nicotinate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 6-(3-Chlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl Nicotinate: A simpler ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Ethyl Nicotinate: Another ester of nicotinic acid, with similar applications to methyl nicotinate.
Methyl 3-(4-Chlorophenyl)nicotinate: A structural isomer with the chlorine substituent at a different position on the phenyl ring.
Uniqueness: Methyl 6-(3-Chlorophenyl)nicotinate is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other nicotinate esters, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
methyl 6-(3-chlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 |
InChI-Schlüssel |
WGDNKYQVUFWWAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)









![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)


